Lipophilicity Advantage (LogP) of Methyl 4-(benzyloxy)-2,5-difluorobenzoate Relative to Non-Benzyloxy Analogs
Methyl 4-(benzyloxy)-2,5-difluorobenzoate exhibits a calculated LogP of approximately 3.83, which is significantly higher than the LogP of ~2.1 for the unsubstituted methyl 2,5-difluorobenzoate analog . This increased lipophilicity, attributed to the 4-benzyloxy moiety, enhances predicted membrane permeability and may alter in vivo distribution profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.83 (calculated) |
| Comparator Or Baseline | Methyl 2,5-difluorobenzoate: LogP ~2.1 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.73 |
| Conditions | Calculated LogP values based on chemical structure (in silico prediction) |
Why This Matters
Higher LogP may translate to improved membrane permeability in cellular assays, making this compound a preferred intermediate for drug candidates requiring enhanced bioavailability.
